3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole
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Overview
Description
3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a trifluoromethyl group and a methylsulfonyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Addition of the methylsulfonyl group: This can be done using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the pyrazole ring or the trifluoromethyl group.
Substitution: The aromatic ring and the pyrazole ring can undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group could enhance the compound’s ability to penetrate cell membranes, while the methylsulfonyl group might influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrazole: Lacks the methylsulfonyl group.
3-Methylsulfonylpyrazole: Lacks the trifluoromethyl group.
Other substituted pyrazoles: Various substitutions on the pyrazole ring.
Uniqueness
The combination of the trifluoromethyl and methylsulfonyl groups in 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it distinct from other similar compounds.
Biological Activity
3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, particularly in oncology, inflammation, and infectious diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₈F₃N₃O₂S
- Molecular Weight : 325.27 g/mol
This compound features a methylsulfonyl group and a trifluoromethyl group attached to the pyrazole ring, which may influence its biological activity and pharmacokinetics.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad range of biological activities, including:
- Anticancer Activity : Several studies have reported that pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : These compounds have been shown to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Some pyrazole derivatives possess antibacterial and antifungal activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example:
- Mechanism of Action : The compound has been shown to inhibit microtubule assembly at concentrations around 20 µM, suggesting a mechanism similar to that of established anticancer agents .
- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that this compound could induce morphological changes indicative of apoptosis and enhance caspase-3 activity significantly .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of COX Enzymes : Pyrazole derivatives are known to exhibit selective inhibition of COX-1 and COX-2 enzymes. In particular, some related compounds have shown IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating potent anti-inflammatory activity .
- Animal Studies : In vivo studies demonstrated significant edema reduction in animal models when treated with pyrazole derivatives, further supporting their potential as anti-inflammatory agents .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Breast Cancer Study : A study involving several pyrazole analogs showed that compounds similar to this compound could cause significant apoptosis in MDA-MB-231 cells at low concentrations (1 µM) .
- Inflammation Model : In an animal model of inflammation, pyrazole derivatives demonstrated a reduction in paw edema by over 80%, indicating strong anti-inflammatory effects compared to standard treatments like diclofenac .
Properties
Molecular Formula |
C11H9F3N2O2S |
---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
5-methylsulfonyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H9F3N2O2S/c1-19(17,18)10-9(6-15-16-10)7-2-4-8(5-3-7)11(12,13)14/h2-6H,1H3,(H,15,16) |
InChI Key |
KSKOPJGXOWQNSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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